Enhanced Acidity (Lower pKa) vs. Unsubstituted 2-Formylphenylboronic Acid
The 5-ethoxy substituent in (5-ethoxy-2-formylphenyl)boronic acid increases the acidity of the boronic acid group compared to the unsubstituted 2-formylphenylboronic acid. This is evidenced by a lower predicted pKa value of 7.80±0.53, versus a predicted pKa of 8.18±0.53 for 2-formylphenylboronic acid . The ~0.4 unit decrease in pKa (more acidic) can enhance reactivity in Suzuki-Miyaura couplings under mild conditions, as electron-donating groups on the aryl ring are known to favor the transmetalation step [1].
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 7.80±0.53 (Predicted) |
| Comparator Or Baseline | 2-Formylphenylboronic acid: 8.18±0.53 (Predicted) |
| Quantified Difference | ΔpKa = -0.38 (target more acidic) |
| Conditions | Predicted by software; no specific assay conditions reported |
Why This Matters
A lower pKa correlates with faster transmetalation in Suzuki-Miyaura reactions, potentially enabling higher yields under milder, more functional-group-tolerant conditions, which is a key factor in complex molecule synthesis.
- [1] Kowalska, K., et al. (2016). Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. Journal of Fluorine Chemistry, 187, 49-58. View Source
